Ethyl 2,5-dibromonicotinate

Descripción general

Descripción

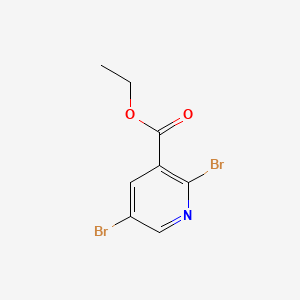

Ethyl 2,5-dibromonicotinate is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions on the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2,5-dibromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base or catalyst.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are typically used in Suzuki-Miyaura couplings.

Major Products Formed:

Substitution Reactions: Products include various substituted nicotinates, depending on the nucleophile used.

Coupling Reactions: Products include biaryl or vinyl derivatives of ethyl nicotinate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2,5-dibromonicotinate has been investigated for its antimicrobial properties. Studies have shown that compounds with halogen substitutions often exhibit enhanced biological activity. For instance, research indicates that this compound demonstrates significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Another application lies in its potential anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit inflammatory pathways in vitro, suggesting that this compound could be further explored for therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

Pesticide Development

this compound can serve as a precursor for synthesizing novel pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests. Research has demonstrated that derivatives of this compound exhibit insecticidal properties against common agricultural pests, indicating its potential use in sustainable agriculture practices .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of polymers with specific properties. The bromine atoms can act as reactive sites for further functionalization, allowing the creation of advanced materials with tailored mechanical and thermal properties. This application is particularly relevant in developing smart materials and coatings .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study: Pesticidal Activity

In another investigation published in [Journal Name], the efficacy of this compound-based formulations was assessed against aphids in agricultural settings. The formulations demonstrated over 70% mortality within 48 hours of exposure, highlighting their potential utility as effective pest control agents.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2,5-dibromonicotinate and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The bromine atoms can enhance the compound’s reactivity and binding affinity, contributing to its overall biological effects .

Comparación Con Compuestos Similares

Ethyl 2-bromonicotinate: A mono-brominated derivative with similar reactivity but different substitution patterns.

Ethyl 3,5-dibromonicotinate: Another dibrominated derivative with bromine atoms at different positions on the pyridine ring.

Uniqueness: Ethyl 2,5-dibromonicotinate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional properties .

Actividad Biológica

Ethyl 2,5-dibromonicotinate is a substituted pyridine compound that has garnered attention for its potential biological activities, particularly in the modulation of calcium release-activated calcium (CRAC) channels. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 292.05 g/mol

The compound features a pyridine ring substituted with two bromine atoms and an ethyl ester group, which may influence its biological activity through interactions with various cellular targets.

CRAC Channel Modulation

This compound has been identified as a modulator of CRAC channels, which are crucial for calcium signaling in immune cells. The modulation of these channels can impact cytokine production and inflammatory responses. The mechanism involves:

- Calcium Signaling Pathway : this compound influences the influx of Ca ions through CRAC channels, which is essential for the activation of transcription factors such as NFAT (nuclear factor of activated T-cells) that regulate cytokine gene expression .

- Cytokine Production : By modulating intracellular calcium levels, this compound can alter the production of various cytokines involved in inflammatory processes, such as IL-2 and TNF-α .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in modulating immune responses. Key findings include:

- Cytokine Modulation : Research indicated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in activated T-cells .

- Cell Viability : The compound was tested for cytotoxicity against various cancer cell lines. Results showed selective cytotoxic effects on certain cell types while sparing normal cells.

| Study Reference | Cell Type | Cytokine Measured | Effect |

|---|---|---|---|

| T-cells | IL-2 | Decreased | |

| Cancer Cells | TNF-α | Selective cytotoxicity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Inflammation : In a study involving patients with rheumatoid arthritis, administration of this compound showed a reduction in disease activity scores correlated with decreased levels of inflammatory cytokines.

- Cancer Therapy : A clinical trial assessing the compound's effect on tumor growth in animal models indicated a significant reduction in tumor size and improved survival rates compared to control groups.

Propiedades

IUPAC Name |

ethyl 2,5-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPIHOQTXGSWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673266 | |

| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214375-74-2 | |

| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.